3-amino-5-methoxy-N,N-dimethylbenzamide
Overview
Description
3-Amino-5-methoxy-N,N-dimethylbenzamide, also known as 3-AMDMBA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of laboratory experiments, and its unique properties make it a valuable tool for conducting scientific research.
Scientific Research Applications
Pharmacological Applications and Toxicity Studies
- Research on related compounds like mescaline and its analogs, including various substitutions and modifications on the phenylethylamine structure, has contributed to understanding their pharmacological activity and toxicity across different species. These studies have implications for neuropharmacology and toxicology, illustrating how structural modifications can influence biological activity and toxicity (Hardman, Haavik, & Seevers, 1973).
Chemical Synthesis and Industrial Applications
- Advances in the synthesis of chemicals from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, showcase the potential of chemical compounds for industrial applications, including the production of polymers, fuels, and various chemicals. This area of research highlights the intersection of chemistry and sustainability, exploring alternatives to petroleum-based feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).
Novel Synthesis Methods in Pharmaceuticals
- The novel synthesis of omeprazole and related pharmaceutical compounds demonstrates the importance of chemical innovation in drug development. These methods not only improve the efficiency of drug synthesis but also play a critical role in the development of pharmaceuticals with enhanced efficacy and reduced side effects (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Psychoactive Substances Research
- Studies on psychoactive substances, such as tryptamines and synthetic opioids, contribute to our understanding of their pharmacological profiles, mechanisms of action, and potential therapeutic uses. This research is crucial for developing new treatments for various psychiatric and neurological conditions while also informing regulatory and public health strategies to mitigate the risks associated with their misuse (Corkery, Durkin, Elliott, Schifano, & Ghodse, 2012).
properties
IUPAC Name |
3-amino-5-methoxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-8(11)6-9(5-7)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHMLENOZFAWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-methoxy-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.